2-(tetrahydro-2H-pyran-4-yl)piperazine
Overview
Description
2-(tetrahydro-2H-pyran-4-yl)piperazine is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been reported to interact with the κ-opioid receptor (kor) . The KOR is a type of opioid receptor that binds endogenous opioids and opioid drugs. It plays a significant role in pain perception, mood, and consciousness .
Mode of Action
If it indeed interacts with the kor, it may function as an antagonist, blocking the receptor and preventing its activation . This could result in changes in pain perception and mood.
Biochemical Pathways
If it acts on the kor, it could influence the downstream effects of this receptor, such as the release of neurotransmitters like dopamine and serotonin .
Pharmacokinetics
It has been suggested that similar compounds have good in vitro adme and in vivo pharmacokinetic characteristics . These properties can impact the bioavailability of the compound, influencing how much of the drug reaches its target and how long it remains active in the body.
Result of Action
If it acts as a kor antagonist, it could potentially reduce pain perception and alter mood .
Biochemical Analysis
Biochemical Properties
2-(tetrahydro-2H-pyran-4-yl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with histone deacetylase (HDAC) inhibitors, which are crucial in regulating gene expression by modifying chromatin structure . The nature of these interactions often involves binding to active sites or altering the conformation of the target biomolecule, thereby influencing its activity.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Additionally, it can alter the expression of specific genes, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with HDAC inhibitors results in the inhibition of HDAC activity, which in turn affects gene expression by maintaining a more open chromatin structure . This compound may also influence other molecular pathways by binding to receptors or other proteins, thereby modulating their activity.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, which can influence its efficacy and potency . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . Understanding the dosage thresholds is crucial for optimizing its use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may affect the pathways involved in energy production and utilization, thereby altering the overall metabolic state of the cell . These interactions are essential for understanding its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific tissues . This distribution pattern is essential for its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
2-(oxan-4-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-5-12-6-2-8(1)9-7-10-3-4-11-9/h8-11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWMDTITGPMAFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2CNCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.